molecular formula C17H21FN2O5S2 B2744775 3-[(4-fluorophenyl)sulfonyl-methylamino]-N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide CAS No. 830350-00-0

3-[(4-fluorophenyl)sulfonyl-methylamino]-N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide

Cat. No. B2744775
M. Wt: 416.48
InChI Key: SXGRVFFXORIFIE-UHFFFAOYSA-N
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Description

The compound “3-[(4-fluorophenyl)sulfonyl-methylamino]-N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide” is a chemical compound with a complex structure . It has a molecular weight of 416.47 .


Molecular Structure Analysis

The molecular structure of this compound is based on the IUPAC name and InChI code provided . The InChI code is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 416.47 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data.

Scientific Research Applications

Synthesis and Structural Characterization

Sulfonamide derivatives have been synthesized and characterized to explore their antimicrobial and antifungal activities. For instance, Ghorab et al. (2017) synthesized a series of sulfonamide derivatives and evaluated their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These compounds displayed significant antimicrobial activity, with certain derivatives showing higher potency compared to reference drugs. Molecular modeling suggested similar orientation and binding interactions within the active sites of target proteins (Ghorab, Soliman, Alsaid, & Askar, 2017).

Antitumor Applications

Sulfonamide derivatives have also been evaluated for their antitumor properties. Owa et al. (2002) discussed compounds from sulfonamide-focused libraries being evaluated in cell-based antitumor screens. Compounds were selected for their potent cell cycle inhibition properties, progressing to clinical trials. Their study highlighted the utility of structure and gene expression relationship studies in medicinal genomics (Owa, Yokoi, Yamazaki, Yoshimatsu, Yamori, & Nagasu, 2002).

Materials Science and Engineering

In materials science, sulfonamide derivatives incorporating fluorine groups have been synthesized for potential fuel-cell applications. Bae, Miyatake, and Watanabe (2009) synthesized sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups, demonstrating their potential for fuel-cell membranes due to their high proton conductivity and mechanical properties (Bae, Miyatake, & Watanabe, 2009).

Pharmacological Research

In pharmacological research, sulfonamide compounds have been investigated for their selective inhibition of enzymes. For example, Ceruso et al. (2014) studied fluorine-containing sulfonamide derivatives as inhibitors of β-carbonic anhydrases from Mycobacterium tuberculosis, demonstrating their potential as antimycobacterial agents (Ceruso, Vullo, Scozzafava, & Supuran, 2014).

properties

IUPAC Name

3-[(4-fluorophenyl)sulfonyl-methylamino]-N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O5S2/c1-12-4-9-16(26(22,23)19-10-11-21)13(2)17(12)20(3)27(24,25)15-7-5-14(18)6-8-15/h4-9,19,21H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGRVFFXORIFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)NCCO)C)N(C)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-fluorophenyl)sulfonyl-methylamino]-N-(2-hydroxyethyl)-2,4-dimethylbenzenesulfonamide

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